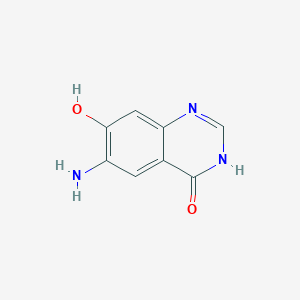
1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a 1,2-dimethylimidazole group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene typically involves the bromination of a suitable precursor, such as 1,2-dimethylimidazole, followed by a coupling reaction with a bromobenzene derivative. One common method involves the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid . The reaction conditions are mild, and the process is suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for scalability and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene involves its interaction with various molecular targets. The bromine atom and the imidazole ring can participate in different chemical reactions, influencing the compound’s reactivity and biological activity. The imidazole ring can act as a ligand, coordinating with metal ions and affecting enzymatic pathways .
Comparaison Avec Des Composés Similaires
1-Bromo-3-nitrobenzene: Similar in structure but with a nitro group instead of an imidazole ring.
1-Bromo-2-methylbenzene: Lacks the imidazole ring, making it less versatile in terms of reactivity.
1-Bromo-4-(1,2-dimethylimidazol-5-yl)benzene: Similar but with the imidazole ring in a different position on the benzene ring.
Uniqueness: 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene is unique due to the presence of both a bromine atom and a 1,2-dimethylimidazole group. This combination provides a versatile platform for further functionalization and applications in various fields.
Propriétés
Formule moléculaire |
C11H11BrN2 |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-1,2-dimethylimidazole |
InChI |
InChI=1S/C11H11BrN2/c1-8-13-7-11(14(8)2)9-4-3-5-10(12)6-9/h3-7H,1-2H3 |
Clé InChI |
JHKBNSMWNYRUSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1C)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[12-hydroxy-12-oxo-10-(4-trimethylsilylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl]phenyl]-trimethylsilane](/img/structure/B12947829.png)
![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B12947835.png)
![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)

![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)

![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)

![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)

